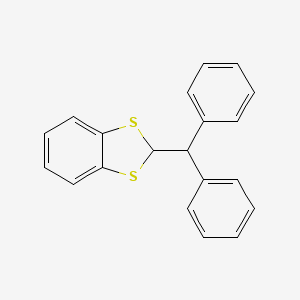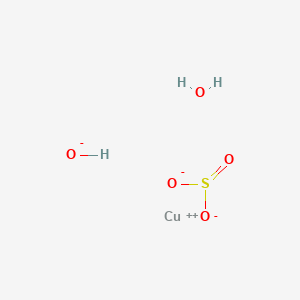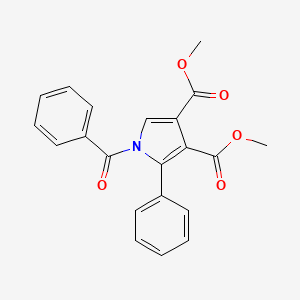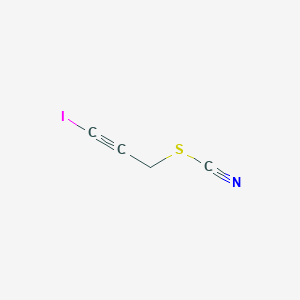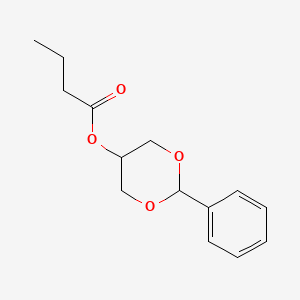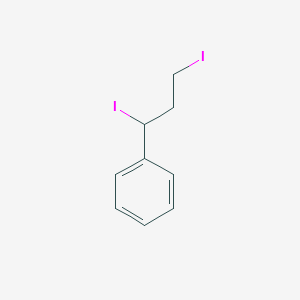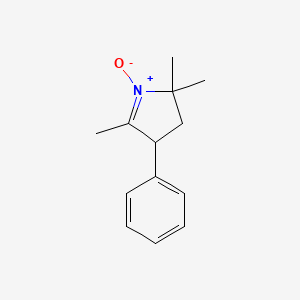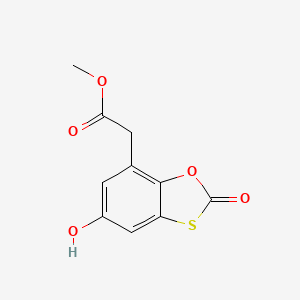
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate is a chemical compound known for its unique structure and properties It contains a benzoxathiol ring, which is a fused ring system consisting of benzene, oxathiol, and acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 5-hydroxy-2-oxo-2H-1,3-benzoxathiol with methyl acetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate involves its interaction with molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-hydroxy-2-(2-oxo-2H-1,3-benzoxathiol-5-yl)acetate
- Methyl 2-hydroxy-2-(5-hydroxy-2-oxo-2H-1,3-benzoxathiol-6-yl)acetate
Uniqueness
Methyl (5-hydroxy-2-oxo-2H-1,3-benzoxathiol-7-yl)acetate is unique due to its specific substitution pattern on the benzoxathiol ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
112450-16-5 |
|---|---|
Formule moléculaire |
C10H8O5S |
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
methyl 2-(5-hydroxy-2-oxo-1,3-benzoxathiol-7-yl)acetate |
InChI |
InChI=1S/C10H8O5S/c1-14-8(12)3-5-2-6(11)4-7-9(5)15-10(13)16-7/h2,4,11H,3H2,1H3 |
Clé InChI |
SUTHSIORRHLGFJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C2C(=CC(=C1)O)SC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)
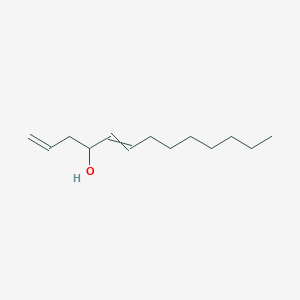
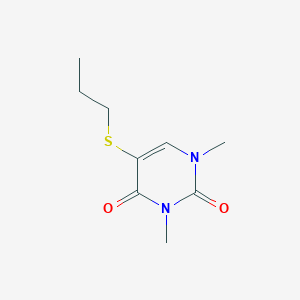
![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
